molecular formula C9H11NO2 B1256929 3-(4-Hydroxyphenyl)Propanamide CAS No. 23838-70-2

3-(4-Hydroxyphenyl)Propanamide

Cat. No. B1256929
CAS RN: 23838-70-2
M. Wt: 165.19 g/mol
InChI Key: OEHZEBOCZWCVMK-UHFFFAOYSA-N
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Patent
US07923578B2

Procedure details

N,N′-dicyclohexylcarbodiimide (2.48 g, 0.012 mol) was added to chilled (0° C.) 3-(4-hydroxyphenyl)propanoic acid solution (2 g, 0.012 mol) and 4-nitrophenol (1.95 g, 0.014 mol) in ethyl acetate (25 cm3) and mixed magnetically at 0° C. for 30 min. The reaction mixture was then stirred magnetically for 2 h at room temperature. Thereafter, the precipitated N,N′-dicyclohexylureaa was filtered out, washed using ethyl acetate (5 cm3) and the combined filtrates were evaporated until dry. Anhydrous methanol saturated with ammonia (10 cm3) was added and the reaction mixture was stirred magnetically for 2 hrs, thereafter the mixture was evaporated until dry, and the remainder was loaded onto a chromatography column packed with Merck 60H silica gel (5-40 μm). The column was eluted with chloroform-methanol (50:1, v/v). The chromatographically purified product was crystallized out of the methanol and then vacuum desiccated over phosphorus pentocide yielding 1.45 g 3-(4-hydroxyphenyl)propanoic acid amide (75% efficiency) (FIG. 1).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([N:7]=C=NC2CCCCC2)CCCCC1.[OH:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]([OH:27])=O)=[CH:19][CH:18]=1.[N+](C1C=CC(O)=CC=1)([O-])=O>C(OCC)(=O)C>[OH:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]([NH2:7])=[O:27])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
1.95 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred magnetically for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed magnetically at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Thereafter, the precipitated N,N′-dicyclohexylureaa was filtered out
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
until dry
ADDITION
Type
ADDITION
Details
Anhydrous methanol saturated with ammonia (10 cm3) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred magnetically for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
until dry
WASH
Type
WASH
Details
The column was eluted with chloroform-methanol (50:1
CUSTOM
Type
CUSTOM
Details
The chromatographically purified product was crystallized out of the methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.